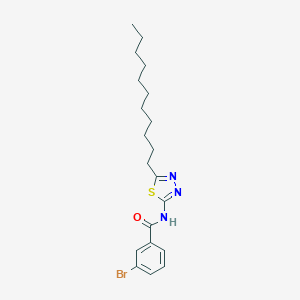
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor and antimicrobial activities by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. It has also been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its potential applications in materials science, such as its use as a building block for the synthesis of functional materials. Additionally, more research can be done to optimize its fluorescent properties for use as a probe in protein-protein interaction studies.
In conclusion, 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-undecyl-1,3,4-thiadiazol-2-amine with 3-bromo-benzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, it has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, it has been used as a building block for the synthesis of functional materials.
Eigenschaften
Produktname |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C20H28BrN3OS |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H28BrN3OS/c1-2-3-4-5-6-7-8-9-10-14-18-23-24-20(26-18)22-19(25)16-12-11-13-17(21)15-16/h11-13,15H,2-10,14H2,1H3,(H,22,24,25) |
InChI-Schlüssel |
RXJPIDNNBARJLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304894.png)
![(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide](/img/structure/B304895.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304896.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304897.png)
![(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide](/img/structure/B304899.png)
![(2Z)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304902.png)
![2-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304905.png)
![2-ethyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304907.png)
![2-ethyl-5-imino-6-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304908.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304910.png)
![ethyl 2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304912.png)
![ethyl 2-[(2-isopropoxy-1-naphthyl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304913.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304914.png)